molecular formula C21H21NO4 B6508075 7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one CAS No. 869340-64-7

7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one

Cat. No.: B6508075
CAS No.: 869340-64-7
M. Wt: 351.4 g/mol
InChI Key: HDYKDBOCZYSSPJ-UHFFFAOYSA-N
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Description

7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one is a synthetically accessible coumarin derivative that serves as a key scaffold in medicinal chemistry and chemical biology research. Its core structure is based on 3-phenyl-4-methyl-7-hydroxycoumarin, a known pharmacophore, which has been further functionalized with a morpholine moiety to enhance its physicochemical properties and biological interaction profile. The primary research value of this compound lies in its role as a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β) [Source] . GSK-3β is a serine/threonine kinase critically involved in numerous cellular signaling pathways, including those regulating glycogen metabolism, gene transcription, and neuronal cell development. Dysregulation of GSK-3β has been implicated in the pathogenesis of several diseases, most notably neurodegenerative disorders like Alzheimer's disease, where it is associated with hyperphosphorylation of tau protein and the formation of neurofibrillary tangles [Source] . Consequently, this inhibitor is a vital pharmacological tool for probing the complex physiology of GSK-3β, investigating disease mechanisms in cellular and animal models of neurodegeneration, and validating new therapeutic targets within this kinase signaling network. Beyond its primary application in neuroscience, research into this compound and its analogs also explores its potential anti-inflammatory and anti-apoptotic effects, given the role of GSK-3β in modulating inflammatory cytokine production and cell survival pathways [Source] . Its well-defined mechanism of action, which involves competitive binding at the enzyme's ATP-binding site, makes it an excellent candidate for structure-activity relationship (SAR) studies aimed at developing more potent or isoform-selective kinase inhibitors.

Properties

IUPAC Name

7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-14-16-7-8-18(23)17(13-22-9-11-25-12-10-22)20(16)26-21(24)19(14)15-5-3-2-4-6-15/h2-8,23H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYKDBOCZYSSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation Followed by Nucleophilic Substitution

Bromination at C-8 using N-bromosuccinimide (NBS) in CCl₄ under UV light yields 8-bromo-7-hydroxy-4-methyl-3-phenylcoumarin. Subsequent reaction with morpholine in DMF, catalyzed by K₂CO₃ at 80°C, facilitates nucleophilic displacement.

Optimized Parameters:

  • Morpholine: 1.5 equiv

  • Base: K₂CO₃ (2 equiv)

  • Time: 12 hours

  • Yield: 66%

Mannich Reaction for Direct Aminomethylation

A one-pot Mannich reaction avoids halogen intermediates. The coumarin derivative reacts with formaldehyde and morpholine in ethanol under acidic conditions (HCl, pH 4–5). The electrophilic aminomethyl group is introduced regioselectively at C-8 due to the directing effect of the 7-hydroxy group.

Typical Protocol:

  • Formaldehyde: 1.2 equiv

  • Morpholine: 1.5 equiv

  • Catalyst: Piperidine (0.5 mL)

  • Temperature: 70°C, 6 hours

  • Yield: 63%

Purification and Characterization

Crude products are purified via recrystallization (ethanol-water) or column chromatography. Structural validation relies on spectroscopic techniques:

Spectroscopic Data Observations Source
IR (KBr, cm⁻¹) 1732 (ester C=O), 1645 (coumarin C=O), 3155 (O-H)
¹H NMR (400 MHz, DMSO-d₆, δ ppm) 2.4 (s, CH₃), 3.90 (s, OCH₃), 5.35 (d, CH), 6.8–8.1 (Ar-H)
MS (ESI+) m/z 351.4 [M+H]⁺ (calc. 351.4 for C₂₁H₂₁NO₄)

Comparative Analysis of Synthetic Routes

The halogenation-substitution method offers higher regioselectivity but requires hazardous bromination steps. In contrast, the Mannich approach is greener but may yield byproducts from over-alkylation.

Method Yield Purity Regioselectivity Scalability
Halogenation-Substitution66%>95%HighModerate
Mannich Reaction63%90%ModerateHigh

Challenges and Mitigation Strategies

  • Regioselectivity Issues: Competing substitution at C-6 can occur during halogenation. Using bulky bases (e.g., DABCO) suppresses this side reaction.

  • Demethylation Risks: The 7-hydroxy group may undergo accidental methylation if alkyl halides are present. Strict exclusion of methyl iodide during workup is essential.

  • Morpholine Stability: Prolonged heating above 100°C degrades morpholine. Reactions are best conducted under reflux in ethanol or DMF below 80°C.

Industrial-Scale Considerations

For kilogram-scale production, the Mannich route is preferred due to fewer purification steps. Continuous flow reactors enhance mixing and reduce reaction times by 40% compared to batch processes. Cost analysis favors morpholine over pricier amines like piperidine, with raw material expenses averaging $120/kg for the final product .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of quinones or hydroquinones.

  • Reduction: Formation of dihydrocoumarins or tetrahydrocoumarins.

  • Substitution: Formation of various substituted coumarins depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thus potentially protecting cells from oxidative stress.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : There is evidence suggesting that it may protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

Applications in Medicinal Chemistry

The unique properties of 7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one make it a candidate for further research in drug development. Its structural modifications can lead to derivatives with enhanced efficacy and reduced side effects.

Table 1: Comparison of Structural Analogues

Compound NameStructureKey Features
7-HydroxyflavoneStructureLacks morpholine group; known for antioxidant properties
7-HydroxycoumarinStructureSimilar core structure; used in anticoagulants
7-HydroxychromoneStructureExhibits similar biological activities; lacks phenyl substitution

Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 μM, with observed apoptosis via caspase activation pathways.

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound against oxidative stress-induced damage in neuronal cultures. The findings demonstrated that treatment with the compound significantly reduced markers of oxidative damage and improved cell survival rates.

Mechanism of Action

The mechanism by which 7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activities. For example, its anticancer properties may be attributed to the inhibition of certain signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key structural features and inferred properties of the target compound with analogs:

Compound Name Substituents (Positions) Key Properties/Applications References
Target Compound 3-Ph, 4-Me, 7-OH, 8-Morpholinylmethyl Potential antioxidant, enzyme modulation
7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one 8-Iminomethyl (benzodioxinyl) Biological activity (unspecified)
7-Hydroxy-3-(4-methoxyphenoxy)-8-(morpholinomethyl)-2-CF₃-4H-chromen-4-one 3-Methoxyphenoxy, 2-CF₃, 8-Morpholinylmethyl Enhanced metabolic stability, lipophilicity
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 2-MePh, 7-Propoxy Stabilized crystal structure via π-π stacking
7-Hydroxy-8-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one 8-OMe, 3-alkenyl Reduced H-bonding potential, increased lipophilicity

Physical Properties

  • Solubility : The morpholinylmethyl and hydroxy groups likely improve aqueous solubility compared to fully lipophilic analogs (e.g., ’s alkenyl group).
  • Melting Point : Derivatives with rigid substituents (e.g., phenyl in the target compound) typically exhibit higher melting points than aliphatic analogs .

Biological Activity

7-Hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one, often referred to as a coumarin derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chromenone structure combined with a morpholine moiety, which may influence its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C22H24N2OC_{22}H_{24}N_2O. The structural representation indicates the presence of hydroxyl, methyl, and morpholine groups attached to the chromenone core, which are critical for its biological activity.

1. Antioxidant Activity

Research indicates that coumarin derivatives can exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that similar compounds can reduce reactive oxygen species (ROS) levels in vitro, suggesting that this compound may also possess comparable antioxidant effects .

2. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. Notably, it may inhibit monoamine oxidase (MAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These enzymes are crucial in neurodegenerative diseases, making this compound a candidate for further investigation in treating conditions like Alzheimer's disease. The structure–activity relationship (SAR) suggests that modifications in the phenyl ring can significantly influence enzyme inhibition potency .

3. Anticancer Potential

The compound has shown promise in anticancer studies. Preliminary investigations indicate that it exhibits cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Case Study 1: In Vitro Studies on Neuroprotection

In a study evaluating neuroprotective effects, derivatives of this compound were tested on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds could significantly enhance cell viability and reduce markers of apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Cancer Cell Lines

Another study focused on the cytotoxic effects of this compound against human cancer cell lines (e.g., HeLa and MCF7). The results showed a dose-dependent decrease in cell viability with IC50 values indicating potent activity at micromolar concentrations. This reinforces the need for further exploration into its mechanisms of action and potential as an anticancer agent .

Research Findings Summary Table

Activity Effect Reference
AntioxidantScavenging ROS
MAO InhibitionPotent inhibitor with IC50 values < 1 µM
AChE InhibitionModerate inhibition observed
CytotoxicitySignificant reduction in cancer cell viability
NeuroprotectionEnhanced cell viability under oxidative stress

Q & A

Q. What are the optimal synthetic routes for 7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one?

The compound can be synthesized via a Mannich reaction involving formaldehyde and morpholine to introduce the morpholin-4-ylmethyl group at the 8-position. A typical procedure involves refluxing 7-hydroxy-4-methylcoumarin derivatives with morpholine and formaldehyde in ethanol, followed by purification via crystallization . For the coumarin core, FeCl₃-catalyzed cyclization of substituted phenols with ethyl phenylpropiolate in THF provides a straightforward route to the 3-phenylchromen-2-one scaffold .

Q. How is structural characterization performed for this compound?

Structural elucidation relies on spectroscopic techniques :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm for phenyl and coumarin rings) and confirms substitution patterns.
  • IR Spectroscopy : Detects hydroxyl (~3200 cm⁻¹) and carbonyl (~1700 cm⁻¹) groups.
  • UV/Vis : Identifies π→π* transitions in the chromenone core (λmax ~300–350 nm) .
    For crystallographic validation, SHELX software (e.g., SHELXL for refinement) is used to analyze X-ray diffraction data, confirming bond lengths and angles .

Q. What preliminary biological activities have been reported for this compound?

While direct studies on this compound are limited, structurally related coumarins exhibit antimicrobial and fluorescent properties . For example:

  • Antimicrobial Activity : Analogous chromenones show inhibition against Gram-positive bacteria (MIC: 8–32 µg/mL) via disruption of cell membrane integrity .
  • Fluorescent Probes : Coumarins with aminoalkyl substituents act as sensors for metal ions (e.g., Pr³⁺), with fluorescence enhancement upon binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the Mannich reaction?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or microwave-assisted heating could reduce reaction time and improve regioselectivity .
  • Purification : Column chromatography with gradient elution (hexane:ethyl acetate) resolves byproducts like unsubstituted coumarin derivatives .

Challenges : Competing side reactions (e.g., over-alkylation) require careful stoichiometric control of formaldehyde and morpholine .

Q. What computational methods are used to predict bioactivity and binding modes?

  • Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., bacterial DNA gyrase) to predict antimicrobial mechanisms. Docking scores correlate with experimental MIC values .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing fluorescence behavior .
  • MD Simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD <2 Å over 100 ns) .

Q. How does crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction confirms:

  • Bond Lengths : C=O bond at 1.21 Å (chromenone carbonyl) and C-N bond at 1.47 Å (morpholine ring) .
  • Dihedral Angles : The morpholin-4-ylmethyl group adopts a pseudo-axial conformation relative to the coumarin plane (angle: 85°), minimizing steric hindrance .
  • Packing Interactions : Hydrogen bonds between hydroxyl groups and adjacent molecules stabilize the crystal lattice .

Q. What strategies address contradictions in reported spectroscopic data for similar compounds?

  • Isotopic Labeling : ¹³C-labeled standards differentiate overlapping NMR signals in complex mixtures .
  • 2D NMR Techniques : HSQC and HMBC resolve ambiguous correlations (e.g., distinguishing C-8 and C-10 in crowded regions) .
  • Cross-Validation : Compare IR and mass spectrometry data to rule out impurities .

Q. How are structure-activity relationships (SARs) explored for morpholine-substituted coumarins?

SAR studies focus on:

  • Morpholine Position : 8-Substitution enhances solubility and bioavailability compared to 6- or 7-substituted analogs .
  • Phenyl Ring Modifications : Electron-withdrawing groups (e.g., -NO₂) at the 3-phenyl position increase antimicrobial potency but reduce fluorescence .
  • Methyl Group Impact : The 4-methyl group stabilizes the coumarin core, improving thermal stability .

Q. What safety and handling protocols are recommended for this compound?

  • PPE : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from synthesis) before disposal .
  • Stability : Store under nitrogen at –20°C to prevent oxidation of the hydroxyl group .

Q. How can high-throughput screening (HTS) pipelines integrate this compound?

  • Automated Synthesis : Microplate-based Mannich reactions enable parallel synthesis of derivatives .
  • Fluorescence-Based Assays : Coumarin’s intrinsic fluorescence allows rapid screening for metal ion binding or enzymatic inhibition .
  • Data Analysis : Machine learning models (e.g., Random Forest) predict bioactivity from structural fingerprints .

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